molecular formula C23H24N4O3 B2863819 4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine CAS No. 941953-97-5

4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine

Cat. No.: B2863819
CAS No.: 941953-97-5
M. Wt: 404.47
InChI Key: ILSLSJVXGJNJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group, a phenoxypyrimidine moiety, and a methyl group

Mechanism of Action

Target of Action

The primary targets of this compound are cyclooxygenases (COXs) and nitric oxide synthase (NOS) . These enzymes play a crucial role in the production of pro-inflammatory mediators like prostaglandins (PGs) and nitric oxide (NO), which increase in concentration with rising inflammation .

Mode of Action

The compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . It also dramatically reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation. By inhibiting the activity of COXs and NOS, it reduces the production of pro-inflammatory mediators like PGs and NO . This leads to a decrease in inflammation, as these mediators are responsible for the redness, swelling, discomfort, and heat associated with inflammation .

Pharmacokinetics

Its ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the amount of iNOS and COX-2 protein expression . This results in the inhibition of the inflammatory response, as these proteins are involved in the production of pro-inflammatory mediators .

Action Environment

This suggests that the compound’s efficacy may be influenced by the presence of inflammatory stimuli in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a methoxybenzoyl group through a nucleophilic substitution reaction. This intermediate is then reacted with 2-methyl-6-phenoxypyrimidine under specific conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction efficiency and product quality. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-[4-(3-hydroxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine.

    Reduction: Formation of 4-[4-(3-methoxybenzyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-methoxybenzoyl)piperazin-1-yl]benzonitrile
  • 3-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-1H-indole
  • 7-[4-(4-(un)substituted)piperazine-1-carbonyl]-piperazin-1-yl derivatives of fluoroquinolone

Uniqueness

4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine stands out due to its unique combination of a piperazine ring, a methoxybenzoyl group, and a phenoxypyrimidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-17-24-21(16-22(25-17)30-19-8-4-3-5-9-19)26-11-13-27(14-12-26)23(28)18-7-6-10-20(15-18)29-2/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSLSJVXGJNJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.